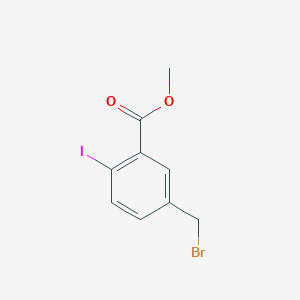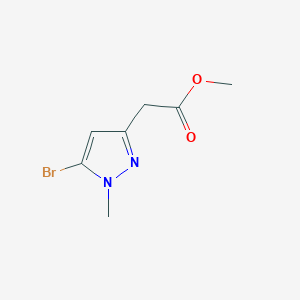
Methyl 5-bromo-1-methyl-1H-pyrazole-3-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetate is a chemical compound belonging to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a bromine atom and a methyl group, along with an ester functional group. The presence of these substituents imparts unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.
Esterification: The final step involves the esterification of the brominated pyrazole with methyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Reduction: Methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethanol.
Oxidation: Methyl 2-(5-bromo-1-carboxy-1H-pyrazol-3-yl)acetate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of bioactive molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical agents with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetate
- Methyl 2-(5-fluoro-1-methyl-1H-pyrazol-3-yl)acetate
- Methyl 2-(5-iodo-1-methyl-1H-pyrazol-3-yl)acetate
Uniqueness
Methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetate is unique due to the presence of the bromine atom, which can undergo specific substitution reactions not possible with other halogens
Eigenschaften
Molekularformel |
C7H9BrN2O2 |
|---|---|
Molekulargewicht |
233.06 g/mol |
IUPAC-Name |
methyl 2-(5-bromo-1-methylpyrazol-3-yl)acetate |
InChI |
InChI=1S/C7H9BrN2O2/c1-10-6(8)3-5(9-10)4-7(11)12-2/h3H,4H2,1-2H3 |
InChI-Schlüssel |
RXHYYCRXCBFILM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)CC(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Amino-1-(2,5-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B15359813.png)

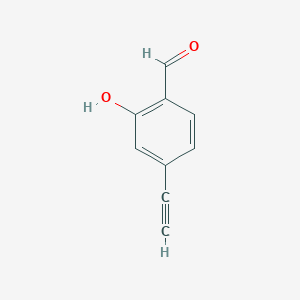
![[2-(2-Methylpropyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15359835.png)

![8-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B15359865.png)
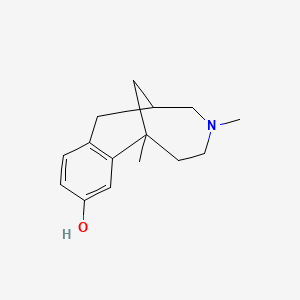

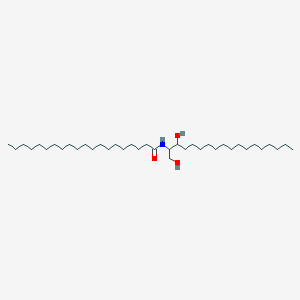
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylpentanoate](/img/structure/B15359900.png)

![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)
